molecular formula C18H19N3O3S B359134 methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate CAS No. 353463-31-7

methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate

Cat. No.: B359134
CAS No.: 353463-31-7
M. Wt: 357.4g/mol
InChI Key: MJTVBZTYQRRTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound with the molecular formula C18H19N3O3S . This compound features a unique structure that includes a pyrido-thieno-pyrimidine core, which is a fused heterocyclic system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves multiple steps, typically starting with the construction of the pyrido-thieno-pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves esterification to introduce the methyl benzoate moiety .

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrido-thieno-pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, depending on the specific target .

Comparison with Similar Compounds

Similar compounds to Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate include other pyrido-thieno-pyrimidine derivatives. These compounds share the core structure but differ in their substituents, which can significantly alter their properties and activities. For example:

The uniqueness of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

353463-31-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4g/mol

IUPAC Name

methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate

InChI

InChI=1S/C18H19N3O3S/c1-21-8-7-12-13(9-21)25-17-14(12)16(22)19-15(20-17)10-3-5-11(6-4-10)18(23)24-2/h3-6,15,20H,7-9H2,1-2H3,(H,19,22)

InChI Key

MJTVBZTYQRRTCB-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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